BenchChemオンラインストアへようこそ!

Gossypol Acetic Acid

Bcl-2 Family Inhibition Apoptosis BH3 Mimetic

Choose (R)-(-)-Gossypol Acetic Acid (AT-101), the clinically validated, orally bioavailable BH3 mimetic with sub-micromolar Mcl-1 affinity (Ki=0.18 μM)—18-fold more potent than Apogossypol. Unlike racemic (±)-Gossypol, this single (-)-enantiomer ensures full target engagement and eliminates stereoselective variability that confounds dose-response studies. Supported by Phase I/II clinical trial data (NABTT 0602, NABTT 0702) and established NOAEL benchmarks, AT-101 is the definitive probe for Mcl-1-dependent malignancies and translational oncology research. Guaranteed ≥98% purity with cold-chain shipping.

Molecular Formula C32H34O10
Molecular Weight 578.6 g/mol
CAS No. 866541-93-7
Cat. No. B1330151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGossypol Acetic Acid
CAS866541-93-7
SynonymsAT 101
AT-101
AT101
gosspyl acetate
gossypol acetic acid
Molecular FormulaC32H34O10
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O
InChIInChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)
InChIKeyNIOHNDKHQHVLKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gossypol Acetic Acid (CAS 866541-93-7): A Rationally Selected Bcl-2 Family Inhibitor for Targeted Apoptosis Research and Procurement


Gossypol Acetic Acid (CAS 866541-93-7), specifically the (R)-(-)-enantiomer designated AT-101, is a highly purified, orally bioavailable polyphenolic BH3 mimetic derived from cottonseed [1]. As a pan-inhibitor of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, and Bcl-W), it functions by competitively displacing pro-apoptotic BH3-only peptides, thereby triggering the intrinsic mitochondrial apoptosis pathway in malignant cells [2]. Unlike racemic Gossypol, this specific enantiomer demonstrates enhanced potency and has been the subject of multiple Phase I/II clinical trials in oncology (e.g., NABTT 0602, NABTT 0702), underscoring its relevance for both basic mechanistic studies and translational pharmacology research [3].

Why Substituting Gossypol Acetic Acid (AT-101) with Racemic Gossypol or Apogossypol Compromises Experimental Reproducibility and In Vivo Outcomes


Substitution with racemic (±)-Gossypol or semi-synthetic derivatives like Apogossypol introduces significant experimental variability due to stereoselective potency and differential off-target toxicity profiles. The (+) enantiomer exhibits negligible biological activity in key anti-proliferative and anti-viral assays, meaning racemic material is effectively half-strength for the intended target engagement [1]. Furthermore, while Apogossypol demonstrates improved tolerability and a 2-4× higher maximum tolerated dose (MTD) compared to Gossypol, this arises from its distinct chemical structure (lacking reactive aldehydes) which alters its cytotoxic mechanism and pharmacokinetic clearance rate, preventing direct data normalization between the two agents [2]. For studies focused on Mcl-1-dependent malignancies or direct clinical translation of published AT-101 protocols, generic substitution invalidates dose-response relationships and confounds biomarker analysis.

Quantitative Differentiation of Gossypol Acetic Acid (AT-101): Comparative Binding Affinities, Enantiomer Potency, and Clinical Tolerability


AT-101 Exhibits Sub-Micromolar Ki Values for Mcl-1, Bcl-2, and Bcl-xL in Cell-Free Assays

AT-101 (Gossypol Acetic Acid) demonstrates a distinct binding profile across anti-apoptotic Bcl-2 proteins. It displays the highest affinity for Mcl-1 with a Ki of 0.18 μM, followed by Bcl-2 (Ki 0.32 μM) and Bcl-xL (Ki 0.48 μM) [1]. This profile contrasts with certain other BH3 mimetics (e.g., ABT-737) which show potent Bcl-2/Bcl-xL binding but negligible Mcl-1 activity [2].

Bcl-2 Family Inhibition Apoptosis BH3 Mimetic

The (-)-Enantiomer of Gossypol Exhibits Up to 10-Fold Greater Antiproliferative Activity Than the (+)-Enantiomer

Purification of the enantiomers reveals that biological activity resides almost exclusively in the (-)-enantiomer (AT-101). In a panel of human carcinoma cell lines, (-)-gossypol demonstrated up to 10-fold greater antiproliferative activity than (+)-gossypol, with IC50 values ranging from 1.5 to 4.0 μM for cancer cells, whereas the (+)-enantiomer showed minimal effect [1]. In breast cancer models, (+)-gossypol had no measurable effect on cancerous epithelial cell proliferation, while (-)-gossypol induced 33-98% inhibition at concentrations of 2.5-7.5 μM [2].

Enantiomer Potency Stereoselectivity Antiproliferative Activity

Racemic Gossypol Acetic Acid Induces Dose-Dependent Toxicity in Non-Human Primates at 25 mg/kg, Defining a Narrow Therapeutic Window

Preclinical toxicology in cynomolgus monkeys establishes critical safety thresholds for racemic Gossypol Acetic Acid. Administration of (±)-Gossypol Acetic Acid at 25 mg/kg/day for 13 weeks induced mortality and significant pathology in the heart, liver, kidney, and testes [1]. In contrast, the pure (-)-enantiomer (AT-101) was tolerated in monkeys at doses up to 5 mg/kg/day for 4 weeks without mortality, though gastrointestinal adverse effects emerged at ≥4 mg/kg/day [1]. In rodents, a No Observed Adverse Effect Level (NOAEL) of 5 mg/kg/day was established for racemic material [2].

Toxicology Preclinical Safety In Vivo Pharmacology

AT-101 Demonstrates Clinical Tolerability and Modest Single-Agent Activity in Recurrent Glioblastoma with a Median Overall Survival of 5.7 Months

In the NABTT 0702 Phase II clinical trial evaluating single-agent AT-101 in recurrent glioblastoma (n=56 enrolled, 43 evaluable for response), the compound demonstrated a median overall survival of 5.7 months (95% CI: 3.8-7.6 months) with stable disease observed in 29% of patients and one partial response [1]. Notably, AT-101 was safely combined with standard-of-care radiation and temozolomide in newly diagnosed patients (NABTT 0602), establishing its feasibility in combination regimens without unexpected CNS-specific toxicity [1].

Clinical Trial Glioblastoma Phase II

Validated Research Applications for Gossypol Acetic Acid (AT-101) Based on Quantitative Evidence


Investigating Mcl-1-Dependent Apoptosis Resistance in Hematologic and Solid Tumors

Given AT-101's sub-micromolar Ki for Mcl-1 (0.18 μM), which is approximately 18-fold lower than that of Apogossypol, this compound is optimally suited for mechanistic studies of Mcl-1-mediated resistance. Researchers studying lymphoma, multiple myeloma, or prostate cancer xenografts where Mcl-1 upregulation drives survival should utilize AT-101 to ensure target engagement at clinically achievable concentrations . The compound has demonstrated in vivo efficacy in VCaP prostate cancer xenografts by delaying androgen-independent growth, confirming its utility in Mcl-1-relevant disease models .

Stereoselective Pharmacology and Enantiomer-Specific Target Validation

In experiments requiring precise attribution of biological effects to Bcl-2 family inhibition rather than off-target activities, AT-101 (the (-)-enantiomer) serves as the active probe. The (+)-enantiomer exhibits minimal antiproliferative activity (up to 10-fold difference) and can function as a negative control to confirm on-target effects [1]. This stereoselectivity also extends to antiviral applications, where only the (-)-enantiomer demonstrates anti-HIV-1 activity in peripheral blood mononuclear cells [2].

In Vivo Combination Therapy Studies with Standard Chemotherapy or Radiation

For preclinical studies investigating synergy between BH3 mimetics and DNA-damaging agents, AT-101 is the validated clinical-grade molecule. The NABTT 0602 trial established that AT-101 can be safely combined with radiation and temozolomide without unexpected neurotoxicity [3]. Preclinically, AT-101 enhances gefitinib sensitivity in EGFR T790M-mutant NSCLC xenografts and synergizes with lenalidomide in multiple myeloma models, supporting its use in combination regimen development [4][5].

Calibrated In Vivo Dosing Based on Non-Human Primate Toxicology Data

Investigators designing rodent or large-animal efficacy studies require a defined safety margin. The established NOAEL of 5 mg/kg/day for racemic material in rats and the demonstrated tolerability of (-)-enantiomer up to 5 mg/kg/day in non-human primates provide a quantitative framework for dose selection [6]. This toxicology benchmark enables ethical approval and reproducible in vivo experimental design, distinguishing AT-101 from less-characterized laboratory analogs that lack such preclinical safety data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gossypol Acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.